molecular formula C15H21NO3 B4835572 N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide

N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide

Cat. No. B4835572
M. Wt: 263.33 g/mol
InChI Key: MJOHPCJGWIODJM-JXMROGBWSA-N
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Description

N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide, also known as EPPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide has been studied for its potential applications in various fields, including drug discovery, materials science, and bioimaging. In drug discovery, N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. In materials science, N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide has been used as a monomer for the synthesis of polymers with unique properties. In bioimaging, N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide has been used as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth and the binding of metal ions in biological systems. N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide has also been shown to selectively bind to copper ions, which are involved in various biological processes.
Biochemical and Physiological Effects:
N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide has been found to exhibit both biochemical and physiological effects. Biochemically, N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide has been shown to inhibit the activity of MMPs and to bind to copper ions. Physiologically, N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide has been found to inhibit the growth of cancer cells and to exhibit fluorescent properties for bioimaging applications.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide in lab experiments is its unique properties, such as its ability to inhibit MMPs and to bind to copper ions. However, one limitation of using N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide. One direction is the further exploration of its anticancer activity and the development of N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide-based drugs for cancer treatment. Another direction is the synthesis of N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide-based materials with unique properties for various applications. Additionally, the development of new N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide-based fluorescent probes for bioimaging applications is also a promising direction for future research.
Conclusion:
In conclusion, N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide have been discussed in this paper. While further research is needed to fully understand the potential of N-(3-ethoxypropyl)-3-(4-methoxyphenyl)acrylamide, it is clear that this compound has a promising future in various scientific fields.

properties

IUPAC Name

(E)-N-(3-ethoxypropyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-3-19-12-4-11-16-15(17)10-7-13-5-8-14(18-2)9-6-13/h5-10H,3-4,11-12H2,1-2H3,(H,16,17)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOHPCJGWIODJM-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCNC(=O)/C=C/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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